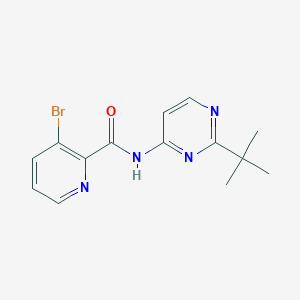![molecular formula C17H13ClN2O4 B6623555 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been widely studied for its therapeutic potential in treating various diseases such as Alzheimer's disease, diabetes, cancer, and others.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide involves the inhibition of GSK-3β enzyme. GSK-3β plays a crucial role in various cellular processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound results in the activation of various signaling pathways that are involved in the regulation of these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide are mainly attributed to its inhibition of GSK-3β enzyme. The activation of various signaling pathways by this compound results in the regulation of various cellular processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis. The compound has been found to be beneficial in the treatment of Alzheimer's disease, diabetes, cancer, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide in lab experiments are its potent inhibitory activity against GSK-3β enzyme and its potential therapeutic applications in various fields. However, the limitations of using this compound in lab experiments are its high cost, low solubility, and potential toxicity.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide. Some of the potential areas of research include:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The identification of new therapeutic applications for this compound in the treatment of various diseases.
3. The investigation of the potential toxicity and side effects of this compound.
4. The development of new analogs of this compound with improved pharmacological properties.
5. The investigation of the mechanism of action of this compound and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(4-methoxyphenoxy)-3-pyridinylamine in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by this compound has been found to be beneficial in the treatment of Alzheimer's disease, diabetes, cancer, and other diseases.
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-22-11-4-6-12(7-5-11)24-17-14(3-2-9-19-17)20-16(21)13-8-10-23-15(13)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZLYMGOQFCWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)NC(=O)C3=C(OC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
![(2S)-2-[[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid](/img/structure/B6623483.png)


![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)


![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)
![1,3-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B6623542.png)
![N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2-(2-methylpyrazol-3-yl)acetamide](/img/structure/B6623544.png)
![3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B6623551.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)
![5-chloro-4-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623563.png)